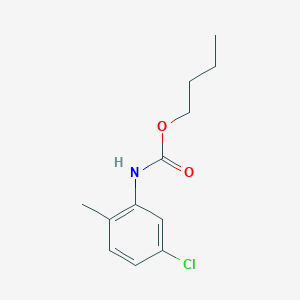![molecular formula C16H15FN2O B5060797 2-[(3,4-dimethylphenoxy)methyl]-5-fluoro-1H-benzimidazole](/img/structure/B5060797.png)
2-[(3,4-dimethylphenoxy)methyl]-5-fluoro-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3,4-dimethylphenoxy)methyl]-5-fluoro-1H-benzimidazole is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as DMFBI and has a molecular formula of C16H14FNO.
科学的研究の応用
DMFBI has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DMFBI has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent. In agriculture, DMFBI has been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain pests. In material science, DMFBI has been studied for its potential use in the development of organic light-emitting diodes (OLEDs) due to its fluorescent properties.
作用機序
The mechanism of action of DMFBI is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins in cells. In cancer cells, DMFBI has been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication. This inhibition leads to the accumulation of DNA damage and ultimately cell death. Inflammatory cells, such as macrophages, produce nitric oxide (NO) as part of the inflammatory response. DMFBI has been found to inhibit the production of NO by inhibiting the activity of the enzyme inducible nitric oxide synthase (iNOS).
Biochemical and Physiological Effects:
DMFBI has been found to have various biochemical and physiological effects depending on the cell type and concentration used. In cancer cells, DMFBI has been found to induce cell cycle arrest and apoptosis. Inflammatory cells, such as macrophages, have been found to have reduced NO production when treated with DMFBI. In addition, DMFBI has been found to inhibit the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
実験室実験の利点と制限
One advantage of DMFBI in lab experiments is its ability to selectively inhibit certain enzymes and proteins, making it a useful tool for studying their function. Another advantage is its fluorescent properties, which can be used in imaging studies. However, one limitation of DMFBI is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on DMFBI. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to determine its efficacy in various types of cancer and to identify any potential side effects. Another area of interest is its potential use as a pesticide. Further studies are needed to determine its effectiveness against various pests and its safety for use in agriculture. Finally, further studies are needed to understand the mechanism of action of DMFBI and to identify any other potential applications in various fields.
合成法
The synthesis of DMFBI involves the reaction of 5-fluoro-1H-benzimidazole with 3,4-dimethylphenol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) at a temperature of around 100°C. The product is then purified using column chromatography to obtain pure DMFBI.
特性
IUPAC Name |
2-[(3,4-dimethylphenoxy)methyl]-6-fluoro-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O/c1-10-3-5-13(7-11(10)2)20-9-16-18-14-6-4-12(17)8-15(14)19-16/h3-8H,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDOKTFLEWKTOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=NC3=C(N2)C=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-dimethylphenoxy)methyl]-5-fluoro-1H-benzimidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




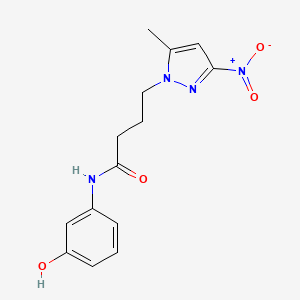
![5-[(3,4-difluorophenoxy)methyl]-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5060756.png)
![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B5060760.png)
![ethyl 5-(3-bromo-4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5060764.png)
![N-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5060774.png)
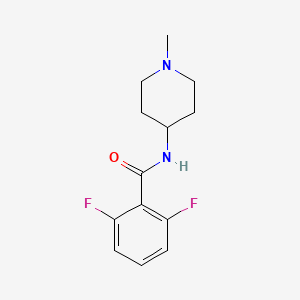
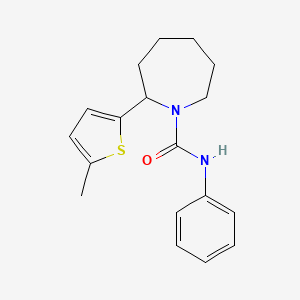
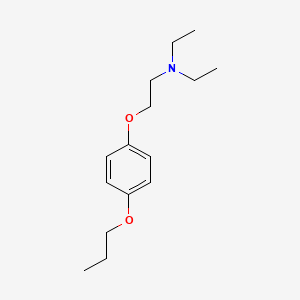
![N-(3-hydroxypropyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5060805.png)
![2-{4-methyl-6-[(4-nitrophenyl)amino]-2-pyrimidinyl}phenol](/img/structure/B5060816.png)
